
3-(2H-1-Benzopyran-2-ylidene)butan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2H-1-Benzopyran-2-ylidene)butan-2-one is a chemical compound that belongs to the class of benzopyran derivatives. . This compound is characterized by its unique structure, which includes a benzopyran ring fused with a butanone moiety.
Vorbereitungsmethoden
The synthesis of 3-(2H-1-Benzopyran-2-ylidene)butan-2-one can be achieved through various synthetic routes. One common method involves the condensation of 2H-1-benzopyran-2-one with a suitable butanone derivative under acidic or basic conditions . The reaction conditions, such as temperature, solvent, and catalyst, can significantly influence the yield and purity of the final product. Industrial production methods may involve the use of continuous flow reactors and optimized reaction conditions to achieve high efficiency and scalability .
Analyse Chemischer Reaktionen
3-(2H-1-Benzopyran-2-ylidene)butan-2-one undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
3-(2H-1-Benzopyran-2-ylidene)butan-2-one has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 3-(2H-1-Benzopyran-2-ylidene)butan-2-one involves its interaction with specific molecular targets and pathways. The compound can modulate various biological processes by binding to enzymes, receptors, or other proteins . For example, it may inhibit the activity of certain enzymes involved in tumor growth or bacterial proliferation, leading to its therapeutic effects . The exact molecular targets and pathways depend on the specific biological activity being studied.
Vergleich Mit ähnlichen Verbindungen
3-(2H-1-Benzopyran-2-ylidene)butan-2-one can be compared with other similar compounds, such as:
2H-1-Benzopyran-2-one (coumarin): Coumarin derivatives share a similar benzopyran core and exhibit various biological activities, including anti-coagulant and anti-inflammatory properties.
Indole derivatives: Indole compounds, like benzopyran derivatives, are known for their diverse biological activities and are used in drug development.
Benzofuran derivatives: These compounds also contain a fused benzene ring and exhibit similar biological activities, such as anti-tumor and anti-viral properties.
The uniqueness of this compound lies in its specific structure and the resulting biological activities, which may differ from those of other similar compounds.
Eigenschaften
CAS-Nummer |
925436-67-5 |
|---|---|
Molekularformel |
C13H12O2 |
Molekulargewicht |
200.23 g/mol |
IUPAC-Name |
3-chromen-2-ylidenebutan-2-one |
InChI |
InChI=1S/C13H12O2/c1-9(10(2)14)12-8-7-11-5-3-4-6-13(11)15-12/h3-8H,1-2H3 |
InChI-Schlüssel |
GNFBBNJWZAGOKN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C1C=CC2=CC=CC=C2O1)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1H-Isoindole-1,3(2H)-dione, 2-[1-(4,5-dimethyl[1,1'-biphenyl]-2-yl)ethyl]-](/img/structure/B14180332.png)
![2-[(2R)-3,6-Dihydro-2H-pyran-2-yl]-1,4-dioxaspiro[4.5]decane](/img/structure/B14180340.png)

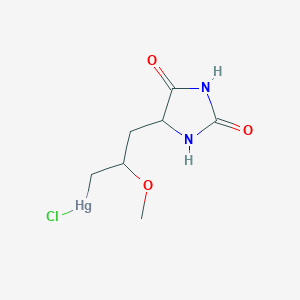

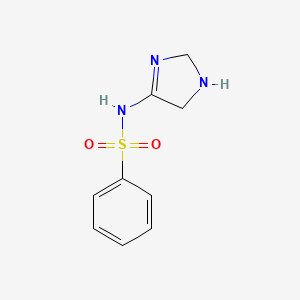
![N-(4-Chlorophenyl)-4-[4-(2-fluorophenyl)piperazin-1-yl]butanamide](/img/structure/B14180374.png)
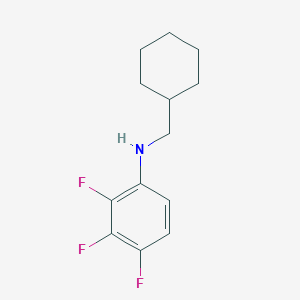
![2-Ethynyl-1,4-dimethoxy-3-[(2-methoxyethoxy)methoxy]benzene](/img/structure/B14180392.png)
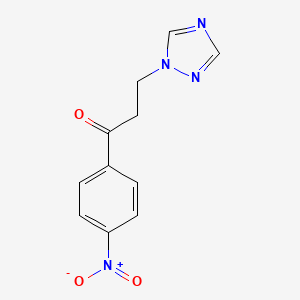
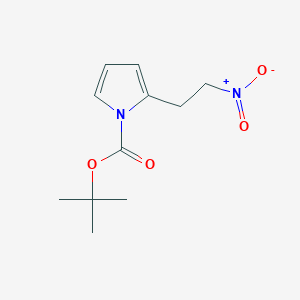
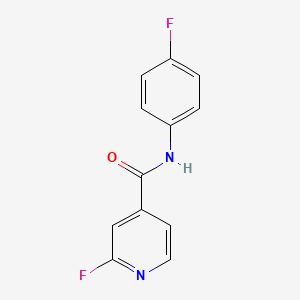
![3-[2-[di(propan-2-yl)amino]ethyl]-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B14180420.png)
